2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c25-19(12-27-14-4-6-17-18(11-14)29-13-28-17)22-9-10-26-20-7-5-16(23-24-20)15-3-1-2-8-21-15/h1-8,11H,9-10,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVOVWZEJVDWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Linking the Pyridazinyl and Pyridinyl Groups: The pyridazinyl and pyridinyl groups are introduced through nucleophilic substitution reactions, often using halogenated derivatives and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The pyridazinyl and pyridinyl groups may enhance binding affinity and specificity, leading to targeted effects in biological systems.
Comparación Con Compuestos Similares
Comparison with Structurally Analogous Compounds
Structural Similarities and Divergences
The compound shares core motifs with several pharmacologically relevant analogs:
Key Observations :
- The benzodioxole moiety in the target compound distinguishes it from analogs like 6y (tert-butyl) and Pharmacopeial compounds (stereochemically complex phenoxyacetamides). This group may improve metabolic stability compared to plain phenyl rings .
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s benzodioxole (LogP ~1.5) and pyridazine (polar N-heterocycle) balance lipophilicity, likely resulting in a moderate LogP (~2.8–3.2). This contrasts with 6y (LogP >4 due to tert-butyl and chlorobenzoyl) and Pharmacopeial compounds (LogP ~3.5–4.0 from bulky substituents) .
- Solubility : The pyridazine and pyridine groups enhance aqueous solubility compared to 6y ’s indole-chlorobenzoyl system. However, solubility may be lower than Patent Example 121’s piperazine-containing analog .
Actividad Biológica
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide is a complex organic compound that exhibits promising biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features distinctive structural elements including a benzodioxole moiety and a pyridazinyl group, which are known to influence its biological activity. The IUPAC name provides insight into its composition:
| Component | Description |
|---|---|
| Benzodioxole | A fused ring structure that may enhance binding to biological targets. |
| Pyridazine | Contributes to the compound's interaction with various receptors and enzymes. |
| Acetamide Group | Provides solubility and stability in biological systems. |
Antitumor Activity
Recent studies have indicated that compounds similar to 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide exhibit significant antitumor properties. For instance, a related compound demonstrated robust efficacy in inhibiting tumor growth in xenograft models, suggesting that this class of compounds may effectively target cancer cells through specific pathways.
The mechanism of action involves the interaction with specific molecular targets such as enzymes or receptors. The compound is believed to inhibit certain kinases involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells. This interaction may modulate signal transduction pathways critical for tumor growth.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics, potentially leading to high bioavailability. In animal models, it has shown good metabolic stability and a favorable elimination profile, which is crucial for therapeutic applications.
Case Studies
- Anticancer Screening : A study screened various compounds for their anticancer properties on multicellular spheroids. The results indicated that the benzodioxole derivatives exhibited significant cytotoxic effects against several cancer cell lines, highlighting their potential as anticancer agents .
- Receptor Interaction : Research on similar compounds has demonstrated their ability to selectively bind to specific receptors involved in cancer progression, further supporting the hypothesis that 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide may have targeted therapeutic effects.
Comparative Analysis
A comparison with structurally related compounds reveals unique aspects of this molecule:
| Compound | Activity | Notes |
|---|---|---|
| 2-(1,3-benzodioxol-5-yloxy)benzonitrile | Moderate antitumor activity | Lacks the pyridazine moiety. |
| 3-(1,3-benzodioxol-5-yloxy)propanoic acid | Anti-inflammatory | Different pharmacological profile. |
Q & A
Q. What are the critical synthetic routes for this compound, and how do reaction parameters influence yield?
The synthesis involves multi-step organic reactions, including:
- Substitution reactions (e.g., coupling benzodioxol and pyridazine moieties via ether linkages) .
- Condensation steps using condensing agents like DCC (dicyclohexylcarbodiimide) to form acetamide bonds . Key parameters affecting yield:
- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
- Temperature control (60–80°C for nucleophilic substitutions; room temperature for condensation) .
- Catalyst selection (e.g., K₂CO₃ for deprotonation in ether formation) .
Q. Which spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Assigns protons and carbons in the benzodioxol, pyridazine, and acetamide groups. Aromatic protons in benzodioxol (δ 6.7–7.1 ppm) and pyridazine (δ 8.2–9.0 ppm) are diagnostic .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z ~450–500) .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
Q. How is initial biological activity screening typically designed for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Antimicrobial screening : Disk diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices .
Advanced Questions
Q. How can researchers optimize bioactivity through targeted structural modifications?
- Structure-activity relationship (SAR) strategies :
- Benzodioxol substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
- Pyridazine ring modification : Replace pyridin-2-yl with pyrimidine to alter π-stacking interactions .
- Ethoxy linker adjustment : Shorten the ethylene spacer to reduce conformational flexibility and improve binding entropy .
- Example : A 2025 study showed that replacing the pyridazine with a triazolo-pyridazine improved kinase inhibition by 40% .
Q. What methodologies resolve contradictions in solubility and stability data?
- Controlled stability studies :
- pH-dependent degradation : Use HPLC to monitor decomposition in buffers (pH 3–10) over 72 hours .
- Thermogravimetric analysis (TGA) : Quantify thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., HCl salt) improve aqueous solubility .
Q. How can reaction pathways be validated when intermediates are unstable?
- In situ monitoring :
- ReactIR : Tracks carbonyl intermediates in real-time during condensation steps .
- LC-MS trapping : Quench reactions with nucleophiles (e.g., NH₃) to stabilize transient species for analysis .
- Computational modeling : DFT calculations predict intermediate stability and transition states (e.g., Gibbs free energy of activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
